molecular formula C7H9ClN2OS B13336070 2-Amino-3-(3-chlorothiophen-2-yl)propanamide

2-Amino-3-(3-chlorothiophen-2-yl)propanamide

Cat. No.: B13336070
M. Wt: 204.68 g/mol
InChI Key: BGMQTJLJCFXADC-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chlorothiophen-2-yl)propanamide is an organic compound with the molecular formula C7H9ClN2OS It is a derivative of propanamide, featuring an amino group and a chlorothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chlorothiophen-2-yl)propanamide typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chlorothiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Amino-3-(3-chlorothiophen-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chlorothiophen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-indol-3-yl)propanamide: Another derivative of propanamide with an indole ring instead of a chlorothiophene ring.

    Propanamide: The parent compound, which lacks the amino and chlorothiophene groups.

Uniqueness

2-Amino-3-(3-chlorothiophen-2-yl)propanamide is unique due to the presence of the chlorothiophene ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

2-amino-3-(3-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11)

InChI Key

BGMQTJLJCFXADC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CC(C(=O)N)N

Origin of Product

United States

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